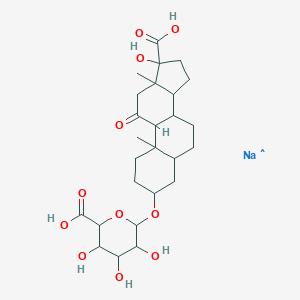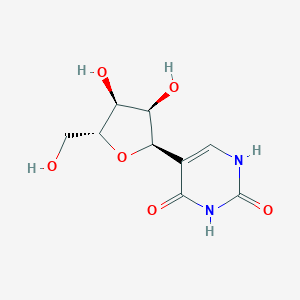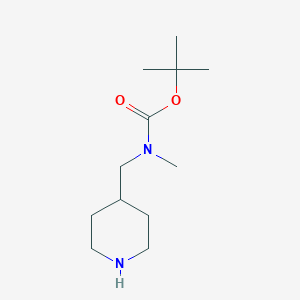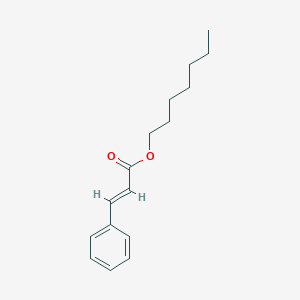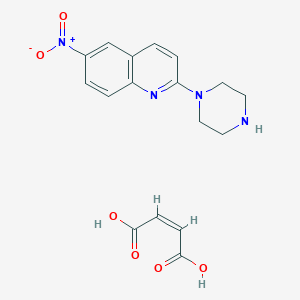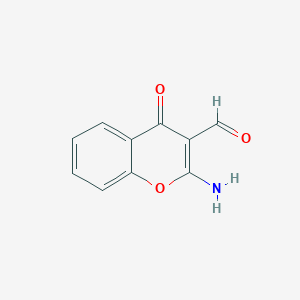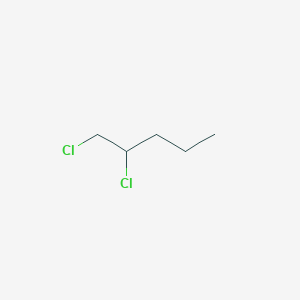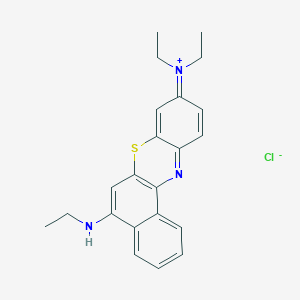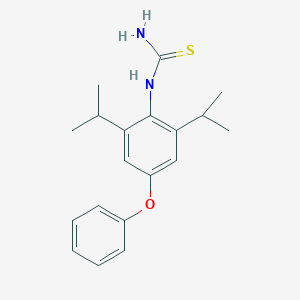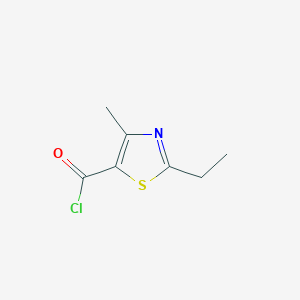
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride
概述
描述
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
作用机制
The mechanism of action of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of organic compounds.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride. However, it is not used as a drug, and there are no known drug side effects associated with its use.
实验室实验的优点和局限性
One of the main advantages of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, like many chemical compounds, it can be hazardous if not handled properly, and caution should be taken when working with it in the lab.
未来方向
There are several future directions for the use of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Another area of interest is the development of new materials with unique properties using 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride as a starting material. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
科学研究应用
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent for the detection and quantification of amino acids and peptides.
属性
CAS 编号 |
126889-04-1 |
|---|---|
产品名称 |
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride |
分子式 |
C7H8ClNOS |
分子量 |
189.66 g/mol |
IUPAC 名称 |
2-ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-3-5-9-4(2)6(11-5)7(8)10/h3H2,1-2H3 |
InChI 键 |
VWPPNBYFOWUUIP-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(S1)C(=O)Cl)C |
规范 SMILES |
CCC1=NC(=C(S1)C(=O)Cl)C |
同义词 |
5-Thiazolecarbonylchloride,2-ethyl-4-methyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

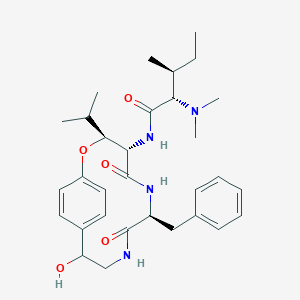
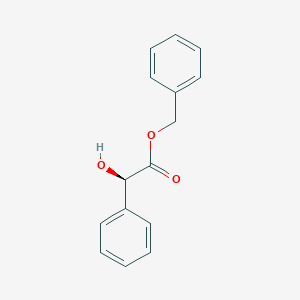
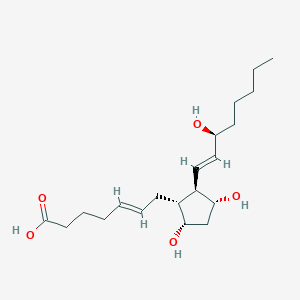
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
